2-[(2-chlorobenzyl)sulfanyl]-N-(2-methoxyphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N-(2-METHOXYPHENYL)-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N-(2-METHOXYPHENYL)-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Sulfanyl Groups: This step involves the substitution of hydrogen atoms with sulfanyl groups using reagents such as thiols.
Attachment of the Chlorophenyl and Methoxyphenyl Groups: These groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N-(2-METHOXYPHENYL)-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N-(2-METHOXYPHENYL)-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and functional groups.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N-(2-METHOXYPHENYL)-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorophenyl methyl sulfone
- 2-Methoxyphenyl sulfone
- Phenylsulfanyl pyrimidine derivatives
Uniqueness
2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N-(2-METHOXYPHENYL)-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE is unique due to the combination of its functional groups and the pyrimidine ring structure. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C25H20ClN3O2S2 |
---|---|
Molecular Weight |
494.0 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-(2-methoxyphenyl)-5-phenylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C25H20ClN3O2S2/c1-31-21-14-8-7-13-20(21)28-24(30)23-22(33-18-10-3-2-4-11-18)15-27-25(29-23)32-16-17-9-5-6-12-19(17)26/h2-15H,16H2,1H3,(H,28,30) |
InChI Key |
MEJYELGPVCHWLR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=NC(=NC=C2SC3=CC=CC=C3)SCC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.